molecular formula C27H30ClN5O2 B2656176 2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1216519-92-4

2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B2656176
CAS No.: 1216519-92-4
M. Wt: 492.02
InChI Key: AOJGFPPILSJUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core substituted with a phenoxy group linked to a 4-(3-chlorophenyl)piperazine-1-carbonyl moiety and a 4-methylpiperidin-1-yl group. The 4-methylpiperidinyl group introduces additional steric bulk, which could modulate pharmacokinetic properties.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O2/c1-20-9-13-32(14-10-20)25-26(30-12-11-29-25)35-24-7-5-21(6-8-24)27(34)33-17-15-31(16-18-33)23-4-2-3-22(28)19-23/h2-8,11-12,19-20H,9-10,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGFPPILSJUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(3-chlorophenyl)piperazine.

    Phenoxy Substitution: The carbonylated piperazine derivative is then reacted with 4-hydroxyphenol to introduce the phenoxy group.

    Pyrazine Formation: Finally, the compound is reacted with 3-(4-methylpiperidin-1-yl)pyrazine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Basic Information

  • Molecular Formula: C22H23ClN2O2
  • Molecular Weight: 382.9 g/mol
  • IUPAC Name: 2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
  • CAS Number: Not specified in the search results.

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrazine core.
  • A piperazine ring substituted with a chlorophenyl group.
  • A phenoxy linkage which enhances its bioactivity.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various disorders, particularly in the realm of neuropharmacology. Its structural components suggest activity related to neurotransmitter modulation.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The presence of the chlorophenyl group is hypothesized to enhance serotonin receptor affinity, which may contribute to mood elevation and anxiety reduction .

Anticancer Research

The compound's unique structure allows it to interact with multiple cellular pathways, making it a candidate for cancer research. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Related Compounds

Compound NameType of CancerMechanism of ActionReference
Compound ABreast CancerApoptosis Induction
Compound BLung CancerCell Cycle Arrest
Compound CLeukemiaInhibition of Kinases

Neuropharmacological Applications

Given its piperidine and piperazine moieties, this compound is being explored for its effects on central nervous system disorders such as schizophrenia and anxiety disorders.

Synthesis and Development

Researchers are focusing on optimizing the synthesis of this compound to enhance yield and purity, which is crucial for further pharmacological testing.

Synthetic Pathways

Several synthetic routes have been proposed, utilizing various reagents and conditions to achieve the desired molecular structure while minimizing byproducts.

Mechanism of Action

The mechanism of action of 2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Analogs

Compound P132-0606 (ChemDiv ID: P132-0606)

  • Structure : 2-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-3-(piperidin-1-yl)pyrazine .
  • Key Differences :
    • Piperazine substituent : 3-methylphenyl vs. 3-chlorophenyl in the target compound.
    • Pyrazine substituent : Piperidin-1-yl vs. 4-methylpiperidin-1-yl.
  • The 4-methylpiperidinyl group in the target compound introduces greater steric hindrance than piperidinyl, which could affect binding to hydrophobic pockets in target proteins.
Piperazine-Carbonyl-Linked Compounds

1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

  • Structure: Features a pyrrolidinone core with a piperazine-carbonyl linkage to a 3-(trifluoromethyl)phenyl group .
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, similar to the 3-chlorophenyl group in the target compound, but with higher electronegativity. The pyrrolidinone core differs from pyrazine, suggesting divergent pharmacological targets.

3-{(2S)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one

  • Structure: Benzotriazinone core with a 3-chlorophenylpiperazine moiety .
  • The benzotriazinone core may confer distinct redox or photochemical properties compared to pyrazine.
Functional Group Comparisons

Role of 3-Chlorophenyl vs. Other Aryl Groups

  • : Compared 1-(3-chlorophenyl)piperazine (compound 4) with analogs like 1-(4-methoxyphenyl)piperazine (compound 5). The electron-withdrawing chlorine substituent may enhance binding affinity to receptors requiring polarized interactions, whereas methoxy groups favor hydrogen bonding .
  • : Thiazolidine derivatives with 3-chlorophenyl groups inhibited NO production (IC₅₀ = 25.2–45.6 µM), suggesting the 3-chlorophenyl moiety may contribute to anti-inflammatory activity .

Piperazine vs. Piperidine Substituents

  • : 4-(3-Chlorophenyl)piperidine hydrochloride (similarity score 0.75) highlights the impact of replacing piperazine with piperidine, which removes one nitrogen atom and alters basicity and hydrogen-bonding capacity .

Structural and Functional Data Table

Compound Name / ID Core Structure Piperazine Substituent Secondary Substituent Notable Activity/Properties Reference
Target Compound Pyrazine 3-Chlorophenyl 4-Methylpiperidin-1-yl N/A N/A
P132-0606 Pyrazine 3-Methylphenyl Piperidin-1-yl Screening compound (ChemDiv)
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one Pyrrolidinone 3-Trifluoromethylphenyl 4-Methoxyphenyl N/A
Thiazolidine derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-...) Thiazolidine 3-Chlorophenyl Methoxymethyl/dimethylamino NO inhibition (IC₅₀ = 25.2–45.6 µM)

Biological Activity

The compound 2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl}pyrazine , often referred to as EVT-2793250, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological assays that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperazine ring, a chlorophenyl moiety, and a pyrazine core, which are known for their interactions with various neurotransmitter systems. The synthesis typically involves multi-step reactions that include the formation of the piperazine ring and the introduction of functional groups through nucleophilic substitutions and amide bond formations.

The biological activity of EVT-2793250 is largely attributed to its interaction with neurotransmitter receptors. The piperazine component is known to influence serotonin (5-HT) receptor activity, which plays a crucial role in mood regulation and anxiety. Preliminary studies suggest that this compound may exhibit both agonistic and antagonistic properties at different receptor subtypes, potentially modulating neurotransmission in a therapeutic manner .

Antitubercular Activity

Recent research has explored the antitubercular properties of similar compounds within the same structural family. For instance, derivatives featuring piperazine and pyrazine moieties have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects . While specific data on EVT-2793250 is limited, its structural similarities suggest potential efficacy in this area.

Neuropharmacological Effects

The interaction of EVT-2793250 with serotonin receptors has been investigated through various assays. For example, studies have shown that related compounds can modulate food intake and anxiety-like behaviors in animal models, indicating a potential application in treating mood disorders .

Case Study 1: Neurotransmitter Receptor Binding

A study conducted on related piperazine derivatives demonstrated varying affinities for serotonin receptor subtypes. The binding affinities were quantified using radiolabeled ligands, revealing that modifications in the piperazine structure significantly influenced receptor interaction profiles. This suggests that EVT-2793250 may exhibit selective receptor activity that could be harnessed for therapeutic purposes .

Case Study 2: Cytotoxicity Assessment

In an evaluation of cytotoxicity against human embryonic kidney cells (HEK-293), several compounds structurally similar to EVT-2793250 were found to be non-toxic at therapeutic concentrations. This is critical for establishing safety profiles for potential drug candidates .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/IC90 Values
EVT-2793250StructureNeurotransmitter modulationTBD
Compound AStructureAntitubercularIC90: 40.32 μM
Compound BStructureAntidepressant-like effectsIC50: 1.35 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.